Fmoc-3-methoxy-L-tyrosine

Description

Significance of Non-Canonical Amino Acids in Modern Peptide Science

The 20 canonical amino acids, encoded by the genetic code, form the fundamental building blocks of proteins. However, the field of peptide science has expanded its horizons beyond this conventional set to include non-canonical amino acids (ncAAs). nih.govacs.org These unique amino acids, which are not directly encoded by the genetic code, offer a means to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides. nih.gov The incorporation of ncAAs can enhance the therapeutic properties of peptides, such as their resistance to enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. nih.govresearchgate.net This has led to a surge in the exploration of ncAAs for the development of new drugs and research tools. acs.orgnih.gov

Overview of Fmoc-Protected Amino Acid Building Blocks in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of peptide chains. peptide.com A critical element of SPPS is the use of protecting groups to prevent unwanted side reactions at the Nα-amino group of the amino acid monomers. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a dominant choice in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive amino acid side chains. altabioscience.comnih.gov The Fmoc group is stable to the acidic conditions often used to cleave the completed peptide from the solid support, providing an orthogonal protection strategy. peptide.comchempep.com This approach, known as Fmoc/tBu SPPS, has been widely adopted for the synthesis of both simple and complex peptides, including those containing post-translational modifications. nih.govbeilstein-journals.org The commercial availability of a vast array of Fmoc-protected amino acids has further solidified the prominence of this methodology in both academic and industrial research. altabioscience.comsemanticscholar.org

Contextualizing Fmoc-3-Methoxy-L-Tyrosine within Functionalized Amino Acid Research

This compound is a specialized building block that falls within the broader category of functionalized amino acids. These are amino acids that have been chemically modified to introduce specific functionalities. frontiersin.orgnih.gov The methoxy (B1213986) group at the 3-position of the tyrosine ring in this compound alters the electronic and steric properties of the amino acid. This modification can influence the conformation of the resulting peptide and its interactions with biological targets. The parent compound, 3-Methoxy-L-tyrosine, is a known metabolite of L-DOPA and has been studied for its potential roles in various biological processes. ontosight.ainih.govmedchemexpress.com By protecting 3-methoxy-L-tyrosine with an Fmoc group, it becomes a readily usable component for incorporation into synthetic peptides via SPPS, allowing researchers to systematically investigate the impact of this specific modification on peptide structure and function.

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₂₅H₂₃NO₆ |

| Molecular Weight | 433.47 g/mol |

| CAS Number | 881911-32-6 |

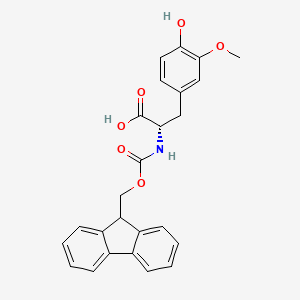

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOFAFWPOOZJT-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Peptide Synthesis and Engineering

Incorporation of Fmoc-3-Methoxy-L-Tyrosine into Synthetic Peptide Constructs

The primary application of this compound lies in its incorporation into peptide chains to create modified peptides with specific desired properties. This is achieved through established peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach within SPPS due to its milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry. nih.govsemanticscholar.org this compound is well-suited for this methodology.

The general cycle of Fmoc-SPPS involves the following steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org

Activation and Coupling: The incoming amino acid, in this case, this compound, has its carboxylic acid group activated by a coupling reagent. Common activators include carbodiimides like diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, often used with an additive like HOBt or Oxyma. nih.govrsc.org The activated amino acid is then coupled to the newly exposed N-terminus of the growing peptide chain on the solid support.

Washing: Excess reagents and byproducts are washed away to ensure the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound allows for the precise placement of this modified amino acid at specific positions within the peptide sequence. The Fmoc group provides temporary protection for the alpha-amino group, preventing unwanted side reactions during the coupling step. peptide.com

While SPPS is more common, solution-phase peptide synthesis (SPPS) remains a viable method, particularly for large-scale synthesis or the preparation of peptide fragments. In solution-phase synthesis, all reactions occur in a homogeneous solution, and purification is performed after each step.

A significant challenge in using Fmoc-protected amino acids in solution-phase synthesis is the removal of the N-fluorenylmethylpiperidine byproduct generated during the Fmoc deprotection step with piperidine. google.com This byproduct can be difficult to separate from the desired peptide. google.com However, strategies have been developed to address this, such as using alternative bases for deprotection or specialized purification techniques. The principles of activation and coupling of this compound are similar to those in SPPS, requiring the activation of the carboxylic acid group to facilitate amide bond formation. delivertherapeutics.com

Steric Hindrance: The bulky nature of the Fmoc group and the methoxy (B1213986) modification on the tyrosine ring can sometimes lead to steric hindrance, potentially slowing down the coupling reaction.

Peptide Aggregation: As the peptide chain elongates on the solid support, it can sometimes fold and aggregate, making the N-terminus inaccessible for the next coupling step. nih.govrsc.org This is a general challenge in SPPS and not specific to this compound.

To overcome these challenges, various innovations have been introduced:

Advanced Coupling Reagents: The development of more efficient coupling reagents, such as COMU, has helped to improve coupling kinetics and reduce side reactions. rsc.org

Microwave-Assisted SPPS: The use of microwave energy can accelerate both the deprotection and coupling steps, leading to shorter synthesis times and often improved yields. rsc.org

Chaotropic Salts: The addition of chaotropic salts can help to disrupt secondary structures and prevent peptide aggregation during synthesis. acs.org

Table 1: Common Coupling Reagents in SPPS

| Coupling Reagent | Description |

|---|---|

| HBTU | A widely used aminium-based coupling reagent known for its efficiency. google.com |

| PyBOP | A phosphonium-based reagent that is effective for coupling sterically hindered amino acids. rsc.org |

| DIC/HOBt | A classic carbodiimide-based method where DIC is the coupling agent and HOBt is an additive to suppress racemization. |

| COMU | A more recent and highly efficient uronium-based reagent that often provides superior results, especially for difficult couplings. rsc.org |

Design and Engineering of Modified Peptides and Peptidomimetics

The incorporation of non-canonical amino acids like 3-methoxy-L-tyrosine is a powerful tool for designing and engineering peptides with novel or enhanced functionalities.

Hydrophobicity: Increasing the hydrophobicity of a peptide can affect its solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.

Reactivity: The methoxy group modifies the electronic properties of the aromatic ring, which can influence its reactivity in various chemical reactions. It also blocks the phenolic hydroxyl group, preventing post-translational modifications like phosphorylation that typically occur on tyrosine residues.

The ability to incorporate 3-methoxy-L-tyrosine at a specific site within a peptide sequence allows for precise functional modulation. This is a key strategy in rational peptide design and protein engineering. researchgate.net

3-Methoxy-L-tyrosine is a metabolite of L-DOPA, formed by the action of catechol-O-methyltransferase (COMT). caymanchem.comchemicalbook.com In neuropharmacological contexts, it can influence the effects of L-DOPA. caymanchem.com By incorporating this analog into peptides, researchers can create tools to probe these biological pathways or design peptides with specific neurological activities.

The site-specific incorporation of such non-canonical amino acids enables the creation of peptides with tailored biological activities, improved stability against enzymatic degradation, and altered receptor binding affinities. This approach is instrumental in the development of new therapeutic peptides and research probes. researchgate.net

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C25H23NO6 | scbt.com |

| Molecular Weight | 433.47 g/mol | scbt.com |

| CAS Number | 881911-32-6 | scbt.com |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |

| 1-((dimethylamino)(dimethyliminio)methyl)-1H-benzo[d][l,2,3]triazole 3-oxide hexafluorophosphate | HBTU |

| 3-((ethylimino)methylene)amino)-N,N-dimethylpropan-l-amine | EDCI |

| 3-Methoxy-L-tyrosine | 3-O-Methyldopa |

| 4-aminomethylpiperidine | 4AMP |

| Acetic anhydride | |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Diisopropylcarbodiimide | DIC |

| Dimethylformamide | DMF |

| Fluorenylmethyloxycarbonyl | Fmoc |

| N-((dimethylamino)fluoromethylene)-N-methylmethanaminium hexafluorophosphate | TFFH |

| N-fluorenylmethylpiperidine | NFMP |

| Piperidine |

Exploration of Structure-Activity Relationships (SAR) in Tyrosine-Modified Peptides

The strategic incorporation of modified amino acids is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). This compound serves as a valuable tool in this context, enabling researchers to probe the impact of steric and electronic modifications at the tyrosine phenol (B47542) ring on peptide conformation and biological function. By replacing a native tyrosine with its 3-methoxy derivative, scientists can dissect the role of the 4'-hydroxyl group's hydrogen-bonding capacity versus the influence of aromatic ring substitutions.

A notable example of this application is in the development of inhibitors for the Grb2-SH2 domain, a protein involved in oncogenic signaling pathways. nih.gov In one study, researchers synthesized a series of nonphosphorylated cyclic pentapeptides to identify high-affinity Grb2-SH2 inhibitors. nih.gov New L-amino acid analogs, including 3'-methoxy-L-tyrosine, were prepared in their orthogonally protected Fmoc form suitable for solid-phase peptide synthesis (SPPS). nih.gov These were incorporated into a cyclic peptide scaffold, cyclo(Xx(1)-Leu-(3'-substituted-Tyr)-Ac6c-Asn), to evaluate how different substitutions at the 3'-position of the tyrosine ring affect binding affinity. nih.gov

The research findings demonstrated that modifications at this position have a profound impact on biological activity. While the introduction of a 3'-amino group resulted in a potent inhibitor, the incorporation of a 3'-methoxy group, along with 3'-nitro and 3'-hydroxy groups, was found to be detrimental to Grb2-SH2 binding. nih.gov This critical SAR data, rationalized through molecular modeling, underscores the specific electronic and steric requirements for high-affinity binding and highlights how this compound can be used to define the structural boundaries of a pharmacophore. nih.gov

| 3'-Substituent on Tyrosine in Cyclic Pentapeptide | Binding Affinity (IC50) | Effect on Binding |

|---|---|---|

| -NH2 | 58 nM | High Affinity |

| -NO2 | Detrimental | Low to No Affinity |

| -OH | Detrimental | Low to No Affinity |

| -OCH3 | Detrimental | Low to No Affinity |

This table summarizes findings from a study on nonphosphorylated cyclic pentapeptides designed as Grb2-SH2 domain inhibitors. The data illustrates how different functional groups at the 3'-position of the tyrosine residue dramatically alter the binding affinity. nih.gov

Development of Peptide Libraries and Combinatorial Chemistry Approaches

The creation of peptide libraries through combinatorial chemistry is a powerful strategy for discovering novel ligands, therapeutic leads, and research tools. The use of unique, non-proteinogenic amino acid building blocks like this compound is crucial for expanding the chemical diversity of these libraries beyond that which is accessible with the 20 canonical amino acids. Fmoc-based solid-phase peptide synthesis (SPPS) is particularly well-suited for combinatorial approaches due to its mild deprotection conditions and compatibility with a wide range of functionalized monomers. semanticscholar.orgnih.gov

In combinatorial synthesis, this compound can be utilized as a specific building block in a "split-and-mix" or parallel synthesis strategy. This allows for the generation of thousands to millions of distinct peptide sequences, where a subset of the library contains the 3-methoxy-tyrosine modification at a defined position.

The process for creating such a library can be outlined as follows:

| Step | Description | Key Reagents/Techniques |

|---|---|---|

| 1. Resin Scaffolding | A solid support resin (e.g., Wang resin) is prepared for peptide assembly. | Solid-phase support, Linkers |

| 2. Split Synthesis | The resin is divided into multiple portions. A different amino acid is coupled to each portion. | Fmoc-amino acids, Coupling agents (e.g., HBTU, DIPEA) |

| 3. Introduction of Modified Residue | At a specific cycle, one portion of the resin is exclusively coupled with this compound. | This compound |

| 4. Pooling and Mixing | All resin portions are combined, mixed thoroughly to ensure randomization for the next coupling step. | Mechanical mixing |

| 5. Iterative Cycles | Steps 2 and 4 are repeated for each position in the peptide sequence to build the library. | SPPS cycles (Fmoc deprotection, coupling) |

| 6. Cleavage and Screening | The completed peptides are cleaved from the resin, and the library is screened for desired activity. | TFA cocktail, High-throughput screening assays |

By incorporating this compound, libraries can be designed to systematically probe the effects of methoxy substitution on receptor binding, enzyme inhibition, or other biological interactions. This approach enables the identification of novel peptide leads with potentially enhanced properties, such as increased stability or altered receptor subtype selectivity, which would not have been discovered using libraries composed solely of natural amino acids. scielo.br The compatibility of the Fmoc protecting group with these synthetic schemes makes derivatives like this compound indispensable for advanced drug discovery and chemical biology. semanticscholar.org

Biochemical and Biophysical Investigations of Fmoc 3 Methoxy L Tyrosine Containing Biomolecules

Probing Molecular Interactions and Biological Recognition

The introduction of 3-methoxy-L-tyrosine into peptide sequences allows researchers to dissect the specific contributions of the native tyrosine hydroxyl group in molecular recognition events. By replacing it with a methoxy (B1213986) group, the hydrogen-bond donating ability is removed while maintaining similar steric bulk, providing a subtle yet powerful probe.

Peptides containing 3-methoxy-L-tyrosine are instrumental in elucidating the binding mechanisms at protein-protein interfaces and ligand-receptor sites. The substitution of a natural tyrosine with its 3-methoxy counterpart can significantly alter binding affinity, providing insight into the role of hydrogen bonding in the interaction. For instance, 3-O-Methyldopa (3-OMD), the biologically active form of the amino acid, is known to compete with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transport carriers. nih.govwikipedia.org This competitive interaction highlights its utility in studying transporter-ligand recognition.

Furthermore, in the context of drug design, such modifications can map the electrostatic and hydrophobic landscape of a receptor's binding pocket. If the binding affinity of a peptide is significantly reduced upon substitution of tyrosine with 3-methoxy-tyrosine, it strongly suggests that the phenolic hydroxyl group of the original tyrosine was engaged in a critical hydrogen bond with the receptor. Conversely, a maintained or enhanced affinity might indicate that the interaction is primarily driven by hydrophobic or van der Waals forces, where the methoxy group can be favorable.

In the field of neuroscience, 3-methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major and long-lived metabolite of L-DOPA, the primary medication for Parkinson's disease. nih.govwikipedia.org Its accumulation in the plasma and brain of patients undergoing L-DOPA therapy has prompted extensive research into its biological effects. wikipedia.org

Studies have shown that 3-OMD can influence dopaminergic signaling pathways. It has been demonstrated to impair locomotor activity and decrease the dopamine (B1211576) turnover rate in the rat striatum. nih.govresearchgate.net Further in vitro research indicates that 3-OMD inhibits the dopamine transporter and subsequent dopamine uptake in neuronal cells. nih.govresearchgate.net While some reports suggest it does not directly interact with monoaminergic receptors, its ability to modulate dopamine levels and turnover points to a significant role in the central nervous system's signaling pathways. researchgate.net At high concentrations, 3-OMD has been observed to inhibit the astrocyte-mediated neuroprotective effects of L-DOPA and can induce cytotoxic effects through oxidative stress. nih.govmedchemexpress.comcaymanchem.com These findings underscore the importance of 3-methoxy-L-tyrosine in modulating neuronal function and its potential involvement in the long-term effects of L-DOPA therapy. nih.gov

Tyrosine derivatives are widely investigated as inhibitors of various enzymes, with tyrosinase and protein tyrosine phosphatases (PTPs) being prominent targets. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders. Research has shown that the substitution pattern on the phenyl ring of tyrosine analogs significantly impacts their inhibitory potency. For example, certain methoxy-substituted tyramine (B21549) derivatives have demonstrated potent, mixed-type inhibition of mushroom tyrosinase with IC50 values in the nanomolar range, far exceeding that of the standard inhibitor, kojic acid. semanticscholar.org The position of the methoxy group is crucial, with some studies indicating that a 3-methoxy group contributes positively to the inhibitory activity. researchgate.net

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their malfunction is linked to numerous diseases, including cancer and metabolic disorders. nih.gov Consequently, PTPs are considered important therapeutic targets. Peptides containing modified tyrosine residues serve as tools to develop specific PTP inhibitors. While direct studies on 3-methoxy-L-tyrosine as a PTP inhibitor are limited, the principle relies on creating non-hydrolyzable phosphotyrosine (pTyr) mimetics that can bind to the PTP active site. The modification of the tyrosine ring, including through methoxylation, can influence the binding affinity and specificity of these inhibitors.

| Compound | Structure Description | Target Enzyme | IC50 Value (µM) | Inhibition Type |

|---|---|---|---|---|

| Kojic Acid (Standard) | - | Mushroom Tyrosinase | 16.7 | Competitive |

| Compound Ph9 | 4-methoxyphenethyl amine with 2,4-dihydroxyphenyl acrylate | Mushroom Tyrosinase | 0.000059 | Mixed |

| Compound Ph6 | 4-methoxyphenethyl amine with cinnamate | Mushroom Tyrosinase | 0.0021 | Non-competitive |

| Compound Ph5 | 4-methoxyphenethyl amine with 3,5-dihydroxybenzoate | Mushroom Tyrosinase | 0.231 | - |

Influence on Peptide and Protein Structural Conformation

The conformation of a peptide is a delicate balance of intramolecular interactions. Modifying a single amino acid side chain can shift this balance, leading to significant changes in the peptide's secondary and tertiary structure.

The secondary structure of peptides, such as α-helices and β-sheets, can be analyzed using techniques like circular dichroism (CD) spectroscopy. americanpeptidesociety.org Aromatic residues, including tyrosine, are known to contribute to the CD signal in the far-UV region, which can complicate the precise quantification of helicity. acs.org Theoretical studies estimate that a single tyrosine residue can alter the mean residue ellipticity at 220 nm, potentially leading to an underestimation of peptide helicity by 5–20%. acs.orgresearchgate.net

The incorporation of 3-methoxy-L-tyrosine would further modulate these effects. The removal of the hydroxyl group's hydrogen-bond donating capacity and the addition of a methyl group alters the side chain's polarity and steric profile. This can disrupt or stabilize local secondary structures. For example, in a context where a native tyrosine side chain stabilizes an α-helix by forming a hydrogen bond with a backbone amide (a phenomenon known as helix capping), its replacement with 3-methoxy-L-tyrosine would abrogate this interaction, potentially destabilizing the helix. Conversely, in hydrophobic environments, the increased nonpolar character of the methoxy group might favor interactions that stabilize folded structures. Studies on other tyrosine-substituted peptides have shown that such modifications can induce transitions from disordered or α-helical states to predominantly β-strand conformations. researchgate.net

The conformational landscape of a peptide describes the ensemble of all accessible three-dimensional structures. This landscape can be explored experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through molecular dynamics (MD) simulations. nih.govnih.gov NMR can provide crucial information on dihedral angles and inter-proton distances, which act as restraints for calculating an ensemble of solution structures. nih.govmdpi.com

Introducing 3-methoxy-L-tyrosine into a peptide is expected to significantly alter its conformational landscape. The steric bulk of the methoxy group can restrict the rotational freedom around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds of the side chain. MD simulations of other modified tyrosine residues, such as dityrosine, have shown that incorporation into a peptide backbone severely restricts the interconversion of side-chain rotamers compared to the free amino acid. nih.gov A similar effect would be anticipated for 3-methoxy-L-tyrosine. This restriction reduces the number of accessible side-chain conformations, which in turn influences the preferred backbone geometry (phi and psi angles) of adjacent residues. By limiting the conformational space, the modification can pre-organize a peptide into a more defined structure or shift the equilibrium between different conformational substates. This makes 3-methoxy-L-tyrosine a valuable tool for designing peptides with specific, predictable folds.

| Methodology | Primary Information Obtained | Relevance to 3-Methoxy-L-Tyrosine Peptides |

|---|---|---|

| Circular Dichroism (CD) | Estimation of secondary structure content (% α-helix, β-sheet). americanpeptidesociety.org | Assesses global conformational changes induced by the modified residue. |

| NMR Spectroscopy | Dihedral angle restraints (φ, ψ, χ), interatomic distances (NOEs). nih.govmdpi.com | Provides high-resolution 3D structural ensembles and maps local conformational preferences. |

| Molecular Dynamics (MD) | Exploration of the potential energy surface, identification of stable conformers. nih.gov | Simulates the dynamic behavior and predicts how the methoxy group restricts side-chain and backbone flexibility. |

Self-Assembly and Supramolecular Chemistry of Fmoc-Amino Acid Derivatives

The capacity of fluorenylmethyloxycarbonyl (Fmoc)-amino acid derivatives to self-assemble into ordered supramolecular structures is a cornerstone of their application in biomaterials. This process is driven by a delicate balance of non-covalent interactions, leading to the formation of materials like hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. nih.govsemanticscholar.org The primary forces governing this assembly include π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding involving the amino acid moieties. nih.govresearchgate.net

The formation of hydrogels from Fmoc-amino acids is a process of hierarchical self-assembly. The initial trigger for gelation often involves a change in environmental conditions, such as a shift in pH. nih.govresearchgate.net This change prompts the individual Fmoc-amino acid molecules, considered low molecular weight gelators (LMWGs), to aggregate. nih.govsemanticscholar.org

The aggregation is primarily driven by two key interactions:

π-π Stacking: The planar, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other, creating a stable hydrophobic core. researchgate.netmdpi.com This is a significant driving force for the initial association of molecules.

Hydrogen Bonding: The amino acid portion of the molecule, including the carboxyl and amide groups, participates in intermolecular hydrogen bonding. nih.govrsc.org This network of hydrogen bonds provides directional stability to the assembling structures, often leading to the formation of β-sheet-like arrangements that extend into fibrous structures. nih.gov

These initial fibrous structures continue to grow and entangle, eventually forming a complex three-dimensional network that immobilizes the solvent (typically water), resulting in a stable hydrogel. nih.govnih.gov While the packing of Fmoc-Tyrosine (FmocY) in a crystalline state is dominated by interactions between the Fmoc groups, it is the hydrogen bonding that primarily drives the self-assembly into the fibrillar networks seen in hydrogels. researchgate.netrsc.org The specific dynamics and final morphology of the gel are highly dependent on the amino acid side chain. researchgate.netrsc.org The introduction of a methoxy group at the 3-position of the tyrosine ring in Fmoc-3-methoxy-L-tyrosine is expected to influence these interactions by altering the electronic and steric properties of the phenol (B47542) group, potentially affecting hydrogen bonding capability and the packing of the aromatic rings.

Table 1: Key Non-Covalent Interactions in Fmoc-Amino Acid Hydrogelation

| Interaction Type | Participating Groups | Role in Self-Assembly |

| π-π Stacking | Aromatic fluorenyl rings of the Fmoc group | Initiates aggregation and forms a stable hydrophobic core. researchgate.netmdpi.com |

| Hydrogen Bonding | Carboxyl and amide groups of the amino acid backbone | Provides stability and directionality, leading to fibril elongation. nih.govrsc.org |

| Hydrophobic Interactions | Amino acid side chains (if non-polar) and Fmoc group | Contributes to the overall stability of the aggregated structure in an aqueous environment. researchgate.net |

| Van der Waals Forces | All atoms in close proximity | General, non-specific attractive forces that stabilize the final architecture. nih.gov |

The modification of the amino acid side chain is a key strategy for designing novel self-assembled architectures with specific functions. chemrxiv.org By changing the amino acid, researchers can control the morphology of the resulting nanostructures, which can range from nanofibers and nanoribbons to more complex flower-like or tubular assemblies. chemrxiv.orgbeilstein-journals.orgresearchgate.net For example, studies on various Fmoc-modified aliphatic amino acids have shown that concentration and temperature can significantly influence the final morphology, leading to structures like fibers for Fmoc-Isoleucine and flower-like patterns for Fmoc-Valine under specific conditions. chemrxiv.org

The introduction of a 3-methoxy group onto the tyrosine ring represents a specific design choice to modulate self-assembly. This modification can alter the hydrophobicity and hydrogen-bonding potential of the side chain, thereby influencing the packing of the molecules and the resulting supramolecular architecture. Characterization of these novel structures is performed using a suite of techniques:

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the nanofiber network within the hydrogel. semanticscholar.orgmdpi.com

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy helps confirm the presence of β-sheet structures through characteristic amide I and II band shifts. nih.gov Fluorescence spectroscopy can monitor the π-π stacking of the Fmoc groups. semanticscholar.org

Rheology: Oscillatory rheology is employed to measure the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G''), confirming the formation of a stable, solid-like gel. mdpi.comnih.gov

Through such design and characterization, Fmoc-amino acid derivatives, including modified versions like this compound, serve as versatile building blocks for creating functional biomaterials. chemrxiv.org

Table 2: Examples of Self-Assembled Morphologies from Different Fmoc-Amino Acids

| Fmoc-Amino Acid Derivative | Observed Morphology | Reference |

| Fmoc-Phenylalanine (Fmoc-F) | Nanofibers, hydrogels | beilstein-journals.org |

| Fmoc-Tyrosine (Fmoc-Y) | Fibrillar structures, hydrogels | researchgate.netrsc.org |

| Fmoc-Tryptophan (Fmoc-W) | Hydrogels | researchgate.net |

| Fmoc-Leucine (Fmoc-Leu) | Flower-like structures, nanotubes (on heating) | chemrxiv.org |

| Fmoc-Valine (Fmoc-Val) | Flower-like structures, fibers | chemrxiv.org |

Bioconjugation Strategies Utilizing Modified Tyrosine Residues

Tyrosine is an attractive target for site-specific protein modification due to its unique chemical properties and relatively low abundance on protein surfaces compared to residues like lysine (B10760008). nih.gov The phenolic hydroxyl group of tyrosine provides a nucleophilic site for various chemical reactions, enabling the covalent attachment of other molecules. The presence of a methoxy group at the 3-position of the tyrosine ring can influence the reactivity of the phenol group, offering a handle for developing highly selective bioconjugation strategies.

Bioconjugation via tyrosine residues is a powerful tool for creating targeted therapeutic and diagnostic agents. rsc.org This involves the site-specific, covalent linking of a payload—such as a drug, a probe, or another protein—to a targeting moiety like an antibody. Several chemical methods have been developed to achieve this modification under biologically compatible conditions. nih.gov

Common strategies for tyrosine bioconjugation include:

Mannich-type (Tyrosine-Click) Reactions: This three-component reaction involves the tyrosine phenol, formaldehyde, and an electron-rich amine or other nucleophile, forming a stable carbon-carbon bond. Reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives create highly stable linkages and can be used to attach a wide variety of functional molecules, including drugs and PEG chains. nih.govacs.org

Diazonium Coupling: Aryl diazonium salts react with the activated aromatic ring of tyrosine to form an azo bond. This method has been used for decades to modify proteins. nih.gov

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, or ruthenium can mediate selective tyrosine modifications. nih.gov For instance, electrophilic π-allyl palladium complexes can achieve tyrosine O-alkylation. nih.gov

Hypervalent Iodine Reagents: Reagents like ethynylbenziodoxolones (EBX) can react selectively with tyrosine residues under mild physiological conditions to form stable bioconjugates that can be further functionalized. nih.gov

These strategies enable the precise construction of antibody-drug conjugates (ADCs) for targeted cancer therapy or the attachment of diagnostic agents for targeted imaging, where the biomolecule directs the payload to a specific site in the body. acs.orgchemimpex.com

The site-specific modification of tyrosine residues is instrumental in the development of advanced probes for biological imaging. chemimpex.comnih.gov By covalently attaching imaging agents to biomolecules via tyrosine, researchers can track their localization and dynamics within living systems. acs.org This is crucial for understanding disease mechanisms and for developing new diagnostic tools. nih.govmdpi.com

Two primary modalities for which tyrosine-functionalized probes are developed are:

Fluorescence Imaging: Fluorophores can be attached to proteins or peptides through tyrosine conjugation. nih.gov These fluorescently labeled biomolecules can then be used to visualize cellular structures, track protein movement, and monitor biological processes in real-time using microscopy. mdpi.com The development of near-infrared (NIR) fluorescent probes is particularly valuable for in vivo imaging due to deeper tissue penetration. acs.orgmdpi.com

Positron Emission Tomography (PET) Imaging: Chelating agents capable of binding radioactive isotopes (e.g., ¹⁸F, ¹¹¹In, ¹⁷⁷Lu) can be conjugated to targeting biomolecules via tyrosine residues. mdpi.com The resulting radiolabeled probes allow for non-invasive, whole-body imaging to detect disease sites, such as tumors, with high sensitivity. nih.gov

The ability to selectively modify tyrosine, including derivatives like 3-methoxy-L-tyrosine, provides a robust platform for creating a diverse range of imaging probes tailored for specific biological questions and diagnostic applications. nih.gov

Computational Chemistry and Modeling Approaches

Molecular Dynamics (MD) Simulations of Fmoc-Peptide Systems

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. In the context of Fmoc-protected peptides, MD simulations are invaluable for understanding the dynamic processes that govern their self-assembly into larger supramolecular structures.

MD simulations can model the spontaneous self-assembly of Fmoc-peptide systems in aqueous environments. These simulations track the trajectories of individual molecules as they aggregate to form larger structures, such as nanofibers and hydrogels. The process is largely driven by the hydrophobic and aromatic nature of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, which promotes the initial association of peptide monomers. rsc.orgbiorxiv.org

Computational studies on similar Fmoc-dipeptides have shown that simulations can successfully predict the formation of condensed fibril structures from an initially random distribution of molecules in water. nih.govresearchgate.net These models reveal that the aggregation process is often initiated by the electrostatic interactions and is stabilized by a combination of non-covalent forces. rsc.org For a peptide containing 3-methoxy-L-tyrosine, MD simulations would be crucial for determining how the addition of the methoxy (B1213986) group to the tyrosine side chain influences the kinetics and thermodynamics of the self-assembly process, potentially altering the morphology of the final nanostructure.

The stability of self-assembled Fmoc-peptide structures is dictated by a delicate balance of intermolecular forces. MD simulations allow for a detailed analysis of these crucial interactions.

π-π Stacking: This is a primary driving force in the self-assembly of Fmoc-peptides. The large, planar aromatic system of the Fmoc group facilitates strong stacking interactions, which typically form the core of the resulting nanofibers. rsc.orgbiorxiv.orgnih.gov The aromatic ring of the tyrosine residue, modified with a methoxy group, would also participate in these interactions, and its electronic properties could modulate the stacking geometry and strength.

Hydrophobic Interactions: The nonpolar character of the Fmoc group and parts of the amino acid side chains drives them to minimize contact with water, promoting aggregation. biorxiv.org

Ionic Interactions: For peptides with charged residues, electrostatic interactions can play a significant role in initiating and stabilizing the assembly, especially in the presence of salts. rsc.org

Table 1: Key Intermolecular Interactions in Fmoc-Peptide Self-Assembly

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. | Primary driver for the aggregation of Fmoc groups, forming the core of the fibril. rsc.orgnih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Stabilizes the peptide secondary structure and mediates interaction with the solvent. rsc.orgbiorxiv.orgnih.gov |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution. | Promotes the collapse of hydrophobic regions, shielding them from water. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Can initiate self-assembly and modulate the final structure's properties. rsc.org |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules with high accuracy. nih.gov By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics that are not accessible through classical methods like MD. For Fmoc-3-methoxy-L-tyrosine, QM calculations can elucidate how the methoxy modification influences the electronic structure of the tyrosine side chain.

Theoretical investigations on similar modified amino acids, such as nitrotyrosine, have successfully used QM methods like Density Functional Theory (DFT) to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is critical for predicting the molecule's reactivity, its ability to participate in different types of non-covalent interactions, and its spectroscopic properties. nih.gov Such calculations would reveal the impact of the electron-donating methoxy group on the aromatic ring's reactivity and its propensity for π-π stacking.

Table 2: Properties Derivable from Quantum Mechanical Calculations for this compound

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides the most stable conformation of the molecule. |

| Electron Density Distribution | The probability of finding an electron at any given point in the molecule. | Reveals regions of high or low electron density, indicating sites for potential electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps charge distribution and helps predict sites for non-covalent interactions. nih.gov |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO is related to the molecule's chemical reactivity and electronic transitions. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict and interpret infrared (IR) and Raman spectra. researchgate.net |

In Silico Design and Optimization of Tyrosine-Modified Peptides for Specific Functions

In silico design leverages computational modeling to rationally create or optimize peptides for specific biological or material science applications. By incorporating modified amino acids like 3-methoxy-L-tyrosine, the properties of a peptide can be fine-tuned. For example, the design of peptides as potential inhibitors for enzymes in signal transduction pathways often involves modifying tyrosine residues. purdue.edu

The process begins with a target structure, such as the active site of an enzyme. Computational tools are then used to design a peptide sequence that is predicted to bind with high affinity and specificity. Modifying a tyrosine residue with a methoxy group could alter its hydrogen bonding capability and steric profile, potentially enhancing its interaction with a target protein. Computational models can predict these effects before the peptide is synthesized, saving significant time and resources. This approach allows for the systematic optimization of peptide sequences to achieve desired functions, such as improved stability, enhanced binding, or specific catalytic activity.

Ligand-Receptor Docking Studies for Tyrosine-Based Modulators

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. mdpi.comresearchgate.net This method is instrumental in drug discovery and for understanding biological interactions at a molecular level.

In the context of a peptide containing this compound, docking studies could be used to predict how it binds to a specific protein target. The simulation places the peptide into the binding site of the receptor in many possible conformations and uses a scoring function to estimate the binding affinity for each pose. researchgate.netbrieflands.com The results provide a binding energy value (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

For example, a docking study could assess the binding of a 3-methoxy-L-tyrosine-containing peptide to the active site of a protein tyrosine kinase. The results would indicate whether the methoxy group forms favorable interactions with receptor residues, potentially leading to higher binding affinity compared to an unmodified tyrosine peptide.

Table 3: Illustrative Output from a Ligand-Receptor Docking Study

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Peptide with L-Tyrosine | Protein Tyrosine Kinase | -8.5 | Asp180, Lys72, Met120 | Hydrogen Bond, Hydrophobic |

| Peptide with 3-methoxy-L-tyrosine | Protein Tyrosine Kinase | -9.2 | Asp180, Lys72, Val121 | Hydrogen Bond, Hydrophobic, van der Waals |

| Control Inhibitor | Protein Tyrosine Kinase | -10.1 | Asp180, Glu91, Leu175 | Hydrogen Bond, Ionic |

Note: This table is for illustrative purposes to show typical data obtained from docking studies and does not represent actual experimental results.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) in Peptide Synthesis Monitoring and Purification

High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the analysis and purification of peptides, including those containing Fmoc-3-methoxy-L-tyrosine. jmb.or.krresearchgate.netnih.govbachem.com The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (commonly C8 or C18 silica) and a polar mobile phase. acs.org

Monitoring Peptide Synthesis: During solid-phase peptide synthesis (SPPS), HPLC is crucial for monitoring the efficiency of both the coupling of this compound to the growing peptide chain and the subsequent removal of the Fmoc protecting group. bachem.com By analyzing a small, cleaved portion of the resin-bound peptide at various stages, researchers can assess the reaction's completeness and the presence of impurities, such as deletion sequences or by-products from side reactions. The retention time of the peptide will shift based on its sequence and the successful addition of the amino acid derivative.

Purification of Peptides: Following the synthesis and cleavage of a peptide containing 3-methoxy-L-tyrosine from the solid support, the resulting crude product is a mixture containing the target peptide along with various impurities. bachem.com RP-HPLC is the standard method for purifying this mixture. researchgate.netbachem.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the components from the column based on their hydrophobicity. bachem.comhplc.euphenomenex.comwaters.com The fractions are collected and analyzed for purity, and those containing the desired peptide are pooled and lyophilized.

The introduction of the 3-methoxy group on the tyrosine residue can subtly alter the hydrophobicity of the peptide compared to its non-methoxylated counterpart, which in turn affects its elution profile in RP-HPLC. This necessitates the careful optimization of the purification method, including the gradient slope and choice of mobile phase, to achieve high purity. phenomenex.comwaters.com

Below is a representative data table illustrating the impact of the 3-methoxy modification on the retention time of a model peptide, as would be observed during HPLC analysis.

| Peptide Sequence | Modification | Theoretical Molecular Weight (Da) | Typical RP-HPLC Retention Time (min) | Purity (%) |

| Ac-Gly-Tyr-Gly-NH2 | Unmodified | 308.31 | 15.2 | >95 |

| Ac-Gly-(3-methoxy-Tyr)-Gly-NH2 | 3-methoxy | 338.34 | 16.5 | >95 |

This table presents illustrative data based on established chromatographic principles. Actual retention times may vary depending on the specific HPLC system, column, and gradient conditions used.

Microscopic Techniques for Self-Assembled Structures

Fmoc-protected amino acids, including derivatives of tyrosine, are well-known for their ability to self-assemble into a variety of ordered nanostructures, such as fibers, ribbons, and hydrogels. chemrxiv.orgresearchgate.netnih.govnih.govresearchgate.net This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic interactions. nih.govresearchgate.net The resulting morphologies are typically investigated using high-resolution microscopy techniques.

Field-Emission Scanning Electron Microscopy (FE-SEM) for Morphological Studies

Field-Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for visualizing the surface morphology of self-assembled structures of this compound. It provides high-resolution images of the three-dimensional architecture of the sample. To prepare a sample for FE-SEM, a solution of the compound is typically allowed to self-assemble under specific conditions (e.g., solvent evaporation, pH change), and the resulting material is then dried and coated with a thin layer of a conductive metal to prevent charging under the electron beam.

The following table summarizes expected morphological findings from an FE-SEM analysis of this compound compared to its parent compound, Fmoc-L-tyrosine.

| Compound | Concentration (mg/mL) | Assembly Conditions | Observed Morphology (FE-SEM) |

| Fmoc-L-Tyrosine | 2 | Solvent evaporation from aqueous solution | Dense network of long, entangled nanofibers |

| This compound | 2 | Solvent evaporation from aqueous solution | Potentially altered fiber morphology, e.g., flatter, ribbon-like structures or changes in fiber bundling |

This table is based on the known self-assembly behavior of similar Fmoc-amino acids. Specific morphologies for this compound would require experimental confirmation.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the finer details of the nanostructures formed by this compound. researchgate.net For TEM analysis, a dilute solution of the self-assembled material is deposited onto a TEM grid (a small copper grid coated with a thin carbon film) and allowed to dry. The sample is then visualized by passing a beam of electrons through it.

TEM can reveal the dimensions of the individual nanostructures, such as the width of nanofibers or the lamellar spacing in ribbons. researchgate.netmdpi.com It can also provide information about the internal structure of the assemblies. In some cases, specialized techniques like cryogenic TEM (cryo-TEM) are used to observe the structures in a vitrified, hydrated state, which is closer to their native condition in solution. researchgate.netnih.gov

The data table below provides an example of the kind of detailed structural information that can be obtained from TEM analysis of self-assembled Fmoc-amino acid derivatives.

| Compound | Nanostructure Type | Average Width (nm) | Structural Features |

| Fmoc-L-Tyrosine | Nanofibers | 10-20 | Long, cylindrical, and often twisted |

| This compound | Nanofibers/Nanoribbons | 15-30 | May exhibit a more flattened or ribbon-like morphology due to altered intermolecular interactions |

This table presents hypothetical data to illustrate the utility of TEM. The precise dimensions and features for this compound would need to be determined experimentally.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Tyrosine-Derived Building Blocks with Enhanced Properties

The functionalization of tyrosine residues is a key area of research for creating peptides and proteins with novel properties. rsc.org The introduction of modifications to the tyrosine side chain can lead to enhanced biological activity, improved stability, and novel functionalities. rsc.org The development of next-generation tyrosine-derived building blocks is focused on moving beyond simple modifications to create amino acids with precisely tailored characteristics.

Researchers are exploring various chemical strategies to functionalize tyrosine, including late-stage modifications of peptides and the synthesis of novel building blocks for solid-phase peptide synthesis (SPPS). rsc.org These efforts aim to produce peptides that can be used in a wide range of applications, from proteomics and diagnostics to drug delivery. rsc.org

| Property Enhancement | Potential Application |

| Increased proteolytic stability | Therapeutic peptides with longer half-lives |

| Altered receptor binding affinity | More potent and selective drugs |

| Introduction of fluorescent probes | Tools for studying biological processes |

| Enhanced catalytic activity | Novel peptide-based catalysts |

The synthesis of these advanced building blocks often involves multi-step chemical reactions to introduce specific functional groups onto the tyrosine scaffold. The goal is to create a diverse toolbox of tyrosine analogs that can be readily incorporated into peptides, expanding the chemical space accessible to peptide scientists.

Advancements in Automated Synthesis and High-Throughput Screening of Complex Tyrosine-Modified Peptides

The efficient synthesis of peptides is crucial for both research and industrial applications. Automated peptide synthesis has revolutionized the field by enabling the rapid and reliable production of peptide molecules with precise amino acid sequences. creative-peptides.com Modern peptide synthesizers offer a high degree of control over reaction conditions, leading to improved product quality and consistency. creative-peptides.com

The use of Fmoc chemistry is a cornerstone of many automated solid-phase peptide synthesis (SPPS) strategies. creative-peptides.com This approach allows for the sequential addition of amino acids to a growing peptide chain on a solid support. Recent advancements in automated synthesis technology, including the development of fast-flow systems, have dramatically reduced the time required for peptide synthesis. researchgate.netamidetech.com Some automated synthesizers can now incorporate an amino acid in as little as 40 seconds. researchgate.net

These technological advancements are particularly important for the synthesis of complex peptides containing modified amino acids like Fmoc-3-methoxy-L-tyrosine. The ability to rapidly synthesize large libraries of such peptides is essential for high-throughput screening to identify candidates with desired biological activities.

| Synthesis Advancement | Impact on Tyrosine-Modified Peptides |

| Increased speed and efficiency | Faster production of peptide libraries |

| Improved coupling chemistries | Higher purity of complex peptides |

| Automated monitoring and control | Greater reproducibility and reliability |

| High-throughput capabilities | Accelerated discovery of novel peptide drugs |

The combination of advanced automated synthesis and high-throughput screening is poised to accelerate the discovery and development of new peptide-based therapeutics and research tools.

Integration of this compound in Novel Biomaterial Design and Bio-Inspired Systems

Bio-inspired materials are designed to mimic the structures and functions of biological systems. frontiersin.org Peptides are attractive building blocks for creating such materials due to their biocompatibility, biodegradability, and the ability to self-assemble into well-defined nanostructures. The incorporation of modified amino acids like this compound can introduce novel functionalities into these materials.

The methoxy (B1213986) group on the tyrosine side chain can influence the self-assembly behavior of peptides, leading to the formation of unique nanostructures with tailored properties. These materials have potential applications in tissue engineering, drug delivery, and diagnostics. For example, peptide-based hydrogels can be designed to mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. rsc.org

Furthermore, the integration of functionalized amino acids can be used to create "smart" biomaterials that respond to specific environmental stimuli, such as changes in pH or the presence of certain enzymes. rsc.org This opens up possibilities for the development of targeted drug delivery systems and advanced diagnostic devices. The design of bio-inspired interfaces for biomedical applications is a rapidly growing field of research. frontiersin.org

| Biomaterial Application | Role of Modified Tyrosine |

| Tissue engineering scaffolds | Control of material properties and bioactivity |

| Drug delivery vehicles | Enhanced stability and targeted release |

| Biosensors | Introduction of specific recognition elements |

| Bio-inspired catalysts | Creation of active sites with tailored reactivity |

The ability to precisely control the chemical composition and structure of peptide-based biomaterials through the incorporation of modified amino acids is a key driver of innovation in this field.

Computational-Experimental Synergies in Rational Peptide Design and Functionalization

The rational design of peptides with specific functions is a complex challenge due to the vast number of possible amino acid sequences. nih.govresearchgate.net Computational tools have become indispensable for navigating this complexity and accelerating the peptide design process. nih.govbiophysics.org By combining computational modeling with experimental validation, researchers can more efficiently identify and optimize peptides for a wide range of applications. nih.govresearchgate.net

Computational approaches, including molecular docking, molecular dynamics simulations, and machine learning algorithms, can be used to predict the structure, stability, and binding affinity of peptides. nih.govnih.gov This allows for the in silico screening of large virtual libraries of peptides, including those containing modified amino acids, to identify promising candidates for experimental synthesis and testing. nih.gov

This synergy between computational and experimental methods is particularly valuable for the design of peptides incorporating non-canonical amino acids like this compound. nih.gov Computational models can help to understand how the modification affects the peptide's properties and guide the design of new molecules with enhanced performance. The integration of these approaches is leading to a new era of rational peptide design with applications in drug discovery, biomaterial science, and biotechnology. researchgate.netbiophysics.org

| Computational Method | Application in Peptide Design |

| Molecular Docking | Predicting peptide-protein binding modes |

| Molecular Dynamics | Simulating peptide conformational dynamics |

| Machine Learning | Identifying sequence-function relationships |

| Quantum Mechanics | Calculating electronic properties of modified residues |

The continued development of more accurate and efficient computational methods, combined with high-throughput experimental techniques, will undoubtedly lead to the design of novel and highly functional peptides. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.